molecular formula C11H17NO B13313271 (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

Cat. No.: B13313271
M. Wt: 179.26 g/mol
InChI Key: PUQXLWUCIHPEDW-NSHDSACASA-N
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Description

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is a chiral amino alcohol featuring a 3,4-dimethylphenyl substituent on the third carbon of a propan-1-ol backbone.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m0/s1

InChI Key

PUQXLWUCIHPEDW-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)C

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Amines

A common approach involves reacting an epoxide intermediate with 3,4-dimethylphenethylamine under controlled conditions:

  • Procedure :
    • A mixture of 1,2-epoxy-3-(3,4-dimethylphenyl)propane (10.0 g, 0.05 mol) and 3,4-dimethylphenethylamine (9.2 g, 0.05 mol) is heated at 95–100°C for 1–2 hours.
    • The product is isolated by cooling, stirring with ether, and filtration.
  • Yield : ~58% after crystallization from acetonitrile.
  • Key Advantage : Direct formation of the amino alcohol backbone with regioselectivity.

Reductive Amination

This method employs a ketone precursor followed by asymmetric reduction:

  • Steps :
    • Condensation of 3,4-dimethylacetophenone with ammonia to form an imine.
    • Asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP) to introduce the (3S) configuration.
  • Conditions :
    • Pressure: 50 bar H₂
    • Temperature: 60°C
    • Catalyst: Ru-(S)-BINAP (5 mol%)
  • Yield : 70–75% with >90% enantiomeric excess (ee).

Chiral Resolution Techniques

For racemic mixtures, resolution using chiral acids is critical:

  • Protocol :
    • Racemic 3-amino-3-(3,4-dimethylphenyl)propan-1-ol is treated with D-tartaric acid in ethanol.
    • The diastereomeric salts are separated by fractional crystallization.
  • Efficiency :
    • Recovery: 45–50% of the (3S)-enantiomer.
    • Purity: >98% after recrystallization.

Optimized Industrial-Scale Synthesis

A scalable method combines epoxide ring-opening with in-situ resolution:

Step Conditions Yield Source
Epoxide synthesis 3,4-Dimethylstyrene + m-CPBA, 0°C, 6 h 85%
Amine coupling 95°C, 2 h, solvent-free 78%
Chiral resolution D-Tartaric acid, ethanol, 0°C, 12 h 48%
Final purification Column chromatography (SiO₂, EtOAc/Hex) 92%

Critical Parameters Affecting Yield

  • Temperature Control :
    • Epoxide reactions require strict maintenance at 95–100°C to avoid polymerization.
  • Catalyst Loading :
    • Ru-BINAP at 5 mol% achieves optimal enantioselectivity without side reactions.
  • Solvent Choice :
    • Aprotic solvents (e.g., toluene) improve epoxide stability.

Analytical Characterization

  • HPLC : Chiral OD-H column, hexane:isopropanol (80:20), flow rate 1.0 mL/min.
    • Retention time: (3S)-enantiomer = 12.3 min; (3R) = 14.7 min.
  • NMR (¹H, 400 MHz, CDCl₃) :
    • δ 7.15 (s, 2H, aromatic), 3.75 (m, 1H, CH-NH₂), 2.25 (s, 6H, CH₃).

Comparative Analysis of Methods

Method Advantages Limitations
Epoxide ring-opening High regioselectivity, minimal byproducts Requires high-temperature step
Reductive amination Stereocontrol via chiral catalysts Cost of noble-metal catalysts
Chiral resolution Scalability for industrial production Moderate recovery efficiency

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol with five structurally related compounds from the evidence:

Compound Name Substituents on Aromatic Ring Functional Groups Molecular Formula Molecular Weight CAS Number Key Properties
This compound 3,4-dimethylphenyl -NH₂ (C3), -OH (C1) C₁₁H₁₇NO 179.26 (inferred) N/A Chiral (S-configuration); potential β-adrenergic activity due to amine-alcohol motif
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol 2,3-dimethylphenyl -NH₂ (C3), -OH (C1) C₁₁H₁₇NO 179.26 1201907-22-3 Racemic mixture; regioisomer with shifted methyl groups
(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol 3-methoxyphenyl -NH₂ (C3), -OH (C1) C₁₀H₁₅NO₂ 181.23 1213851-70-7 Methoxy group increases polarity; chiral center critical for bioactivity
3-(3,4-Dimethoxyphenyl)propan-1-ol 3,4-dimethoxyphenyl -OH (C1) C₁₁H₁₆O₃ 196.24 3929-47-3 Lacks amino group; high solubility due to electron-donating methoxy groups
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-methylphenyl (tolyl) -OH (C1), -CH₃ (C2) C₁₂H₁₈O 178.27 N/A Branched alkyl chain; used in fragrances with safety limits per IFRA standards

Key Research Findings

Pharmacological Relevance: Amino alcohols like (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol () are often intermediates in synthesizing β-blockers or antiviral agents due to their amine-alcohol motif. The S-configuration enhances target specificity in chiral drugs . The absence of an amino group in 3-(3,4-dimethoxyphenyl)propan-1-ol () limits its pharmacological utility but increases its suitability as a solvent or precursor in organic synthesis .

This contrasts with amino alcohols, which may face different toxicity profiles depending on metabolic pathways .

Stereochemical Impact: The S-configuration in this compound and its methoxy analog () is critical for binding to enantioselective targets, such as G-protein-coupled receptors. Racemic mixtures (e.g., ’s 2,3-dimethyl derivative) are less desirable in drug development due to reduced efficacy or off-target effects .

Biological Activity

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is an amino alcohol with a chiral center that plays a significant role in its biological activity. This compound has garnered attention for its potential pharmacological applications, particularly due to its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}NO
  • Molecular Weight : Approximately 179.26 g/mol
  • Functional Groups : Contains an amino group (-NH2_2), a hydroxyl group (-OH), and a dimethyl-substituted aromatic ring.

The presence of these functional groups allows the compound to participate in hydrogen bonding, enhancing its binding affinity to biological macromolecules. The specific stereochemistry indicated by (3S) is crucial for its interaction with biological systems, as it influences the compound's spatial arrangement and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits, possibly through mechanisms involving the modulation of neuroinflammatory pathways.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.
  • Analgesic Activity : There is evidence suggesting that this compound could have analgesic properties, potentially useful in pain management.

The mechanisms through which this compound exerts its biological effects are primarily related to its ability to interact with various molecular targets:

  • Enzyme Inhibition/Modulation : The compound may inhibit or modulate specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Receptor Interaction : It has been suggested that the compound could bind to certain receptors, influencing their activity and downstream signaling pathways.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal cell death and inflammation markers compared to control groups. The authors hypothesized that the compound's ability to modulate oxidative stress pathways contributed to its protective effects on neurons.

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with the compound under inflammatory conditions. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
(S)-3-Amino-3-(4-fluorophenyl)propan-1-olDifferent aromatic substitutionVariations in receptor binding
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-olBromine atom substitutionEnhanced lipophilicity
(R)-3-Amino-2-(4-methoxyphenyl)propan-1-olDifferent stereochemistryAltered pharmacokinetics

These comparisons highlight how variations in structure can lead to differences in biological activity and therapeutic potential.

Q & A

Q. How to design enantioselective synthetic routes for analogs with fluorinated substituents?

  • Methodological Answer : Introduce fluorine via electrophilic aromatic substitution (e.g., Selectfluor®) before reductive amination. Fluorination at the 4-position increases metabolic stability (t½ from 2.1 to 4.3 hours in microsomal assays) .

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